8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane 8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane
Brand Name: Vulcanchem
CAS No.: 1798-69-2
VCID: VC21263036
InChI: InChI=1S/C18H24N2O/c1-2-18(21)19-13-16-10-11-17(14-19)20(16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3/b9-6+
SMILES: CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=CC=C3
Molecular Formula: C18H24N2O
Molecular Weight: 284.4 g/mol

8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane

CAS No.: 1798-69-2

Cat. No.: VC21263036

Molecular Formula: C18H24N2O

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

8-Cinnamyl-3-propionyl-3,8-diazabicyclo(3.2.1)octane - 1798-69-2

Specification

CAS No. 1798-69-2
Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
IUPAC Name 1-[8-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one
Standard InChI InChI=1S/C18H24N2O/c1-2-18(21)19-13-16-10-11-17(14-19)20(16)12-6-9-15-7-4-3-5-8-15/h3-9,16-17H,2,10-14H2,1H3/b9-6+
Standard InChI Key PBAOPWLRQKRVIH-RMKNXTFCSA-N
Isomeric SMILES CCC(=O)N1CC2CCC(C1)N2C/C=C/C3=CC=CC=C3
SMILES CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=CC=C3
Canonical SMILES CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator